2-(Dimethylamino)nicotinonitrile

Purity Procurement Reproducibility

Inconsistent reactivity in cross-coupling and cyclization due to variable 2-position substituents can derail late-stage optimization. 2-(Dimethylamino)nicotinonitrile (CAS 60138-76-3) solves this with a fixed dimethylamino group that provides strong electron donation (σₚ -0.83), moderate steric bulk, and no N-H bonds, preventing catalyst poisoning. • Enables higher-yield Pd-mediated couplings vs. 2-aminonicotinonitrile. • Eliminates Boc/Cbz protection steps, shortening synthetic routes. • 98% purity grade minimizes pre-reaction purification for reproducible SAR data.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 60138-76-3
Cat. No. B1279988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)nicotinonitrile
CAS60138-76-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)C#N
InChIInChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3
InChIKeyAGKVQTZVCHITEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)nicotinonitrile: Properties and Procurement Baseline


2-(Dimethylamino)nicotinonitrile (CAS 60138-76-3), systematically named 2-(dimethylamino)pyridine-3-carbonitrile, is a bifunctional pyridine building block carrying an electron-donating dimethylamino group at C2 and a nitrile at C3 [1]. With a molecular weight of 147.18 g·mol⁻¹, a predicted logP of ~1.0, and a topological polar surface area of 39.9 Ų, this room-temperature-stable solid is supplied at purities of 95–98% and serves primarily as a precursor to aminopyridine intermediates for antibiotics and anticancer agents .

Workflow Bifunctional pyridine building block for heterocycle synthesis
Selection Electron-donating, non-leaving C2 group for cross-coupling sequences
Procurement Multiple purity tiers support both early-stage and reproducibility-focused MedChem

Why In-Class Analogs Cannot Be Freely Substituted


Nicotinonitrile derivatives with different 2-position substituents (amino, methylamino, chloro, or diethylamino) exhibit markedly different electronic profiles, steric demands, and hydrogen-bond capabilities, which directly govern reactivity in downstream transformations such as reduction, cross-coupling, and cyclization [1]. The dimethylamino group offers a unique balance of moderate steric bulk (two methyl groups), strong electron-donation, and the ability to serve as a directing group while remaining stable under a range of conditions where the primary amino analog would require protection . Consequently, substituting 2-(dimethylamino)nicotinonitrile with a congener without re-optimization of reaction conditions often results in lower yield, altered selectivity, or complete failure of the synthetic sequence.

Replacing with 2-aminonicotinonitrile may alter electronic profile and require N-protection, shifting reactivity in downstream Pd-mediated couplings.
The chloro analog demands oxidative addition conditions, making it unsuitable for routes requiring a stable C2 directing group.
Congeners with different 2-amino substituents may alter yield and selectivity profiles without full reaction re-optimization.

Quantitative Differentiation Against Closest Analogs


Commercial Purity: 98% vs. 95% Baseline

Commercially, 2-(dimethylamino)nicotinonitrile is offered at a purity of 98% by Apollo Scientific , whereas many suppliers (e.g., Matrix Scientific, Enamine) list a minimum purity of 95% . This 3-percentage-point purity differential translates to lower levels of potentially yield-sapping or side-reaction-triggering impurities when the higher-grade material is used in multi-step syntheses.

Commercial Purity
Data to verify
Target: ≥98% vs. Baseline: ≥95%
Reported higher purity supports procurement review for multi-step synthesis consistency.
Supplier COA context; verify batch-specific purity.
Purity Procurement Reproducibility

Lipophilicity and Hydrogen-Bond Capacity

Computed logP for 2-(dimethylamino)nicotinonitrile is 1.0 (XLogP3-AA) with zero hydrogen-bond donors, compared with a predicted logP of ~0.3 for 2-aminonicotinonitrile (CAS 24517-62-5), which possesses two hydrogen-bond donors [1]. The higher lipophilicity and absence of H-bond donation facilitate membrane permeation if the compound is used as a pharmacophoric fragment, while also altering solubility and reaction-phase partitioning in biphasic syntheses.

Lipophilicity & H-Bond Capacity
Cross-study comparable
logP = 1.0, HBD = 0 vs. Amino analog logP ≈ 0.3, HBD = 2
Reported logP difference supports permeability and solubility screening context.
Computed values; experimental verification context-specific.
Lipophilicity Permeability DMPK

Steric and Electronic Reactivity Profiles

The dimethylamino group exerts a Hammett σₚ constant of approximately −0.83 (class-level value for NMe₂), whereas the primary amino group has σₚ ≈ −0.66 [1]. The combined stronger electron-donation and increased steric demand of NMe₂ retards unwanted coordination to palladium or copper catalysts compared to the primary amine, which often requires N-protection. In contrast, the chloro analog (2-chloronicotinonitrile, CAS 84937-82-4) displays a σₚ of +0.23 and demands completely orthogonal reaction conditions (oxidative addition-based rather than electrophilic substitution) [2]. This fundamental reactivity difference makes the dimethylamino derivative irreplaceable in sequences where a directing, non-leaving group is needed.

Steric & Electronic Reactivity
Class-level inference
Target: σₚ(NMe₂) ≈ −0.83; Comparator: σₚ(NH₂) ≈ −0.66; Cl σₚ ≈ +0.23
Class-level Hammett constants suggest distinct reactivity profiles and non-interchangeability.
Literature meta-analysis; reaction context must be validated.
Cross-coupling Reactivity Steric effects

Corrosion Inhibition Efficiency Comparison

In a 2022 study of nicotinonitrile-based corrosion inhibitors for brass alloy in nitric acid, the derivative 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile exhibited an inhibition efficiency of 87.4% at 100 ppm, outperforming the 2-(methylamino) analog (81.2%) under identical conditions [1]. Although the core scaffold differs by two methyl groups at C4/C6, the superior performance is attributed to the stronger electron-donating and hydrophobic shielding effect of the dimethylamino group, a trend directly relevant to 2-(dimethylamino)nicotinonitrile itself.

Corrosion Inhibition Efficiency
Class-level inference
Dimethylamino derivative: 87.4% vs. Methylamino: 81.2% at 100 ppm
Reported efficiency difference supports industrial formulation screening context.
Based on 4,6-dimethyl analog study; direct homolog context.
Corrosion inhibition Brass alloy Nitric acid

Optimal Application Scenarios


Stable Directing Group for Heterocycle Synthesis

When a synthetic route demands a C2-substituent that is strongly electron-donating, sterically moderate, and stable under basic or mildly acidic conditions without Boc/Cbz protection, 2-(dimethylamino)nicotinonitrile is preferred over 2-aminonicotinonitrile. The higher σₚ value (−0.83 vs. −0.66) accelerates electrophilic aromatic substitution, while the absence of N–H bonds prevents catalyst poisoning in subsequent Pd-mediated cross-couplings [1].

CNS-Penetrant Fragment with Zero H-Bond Donors

For CNS-penetrant fragment libraries where a pyridine scaffold with a tertiary amine handle is desired, the logP of 1.0 and HBD count of 0 of 2-(dimethylamino)nicotinonitrile make it a superior choice to the primary amine analog (logP ≈ 0.3, HBD = 2), which risks efflux transporter recognition and lower blood-brain barrier permeability [1].

Industrial Corrosion Inhibitor for Brass Pickling

The dimethylamino-substituted nicotinonitrile scaffold provides greater corrosion inhibition efficiency than its methylamino counterpart (87.4% vs. 81.2% at 100 ppm), enabling formulation at lower concentrations to achieve equivalent protection, thereby reducing chemical inventory and cost in large-scale metal-finishing operations [2].

High-Purity Building Block for Reproducible MedChem

When batch-to-batch consistency is paramount—for example, in late-stage optimization where by-products from a 95%-pure intermediate obscure structure-activity relationships—sourcing the 98% purity grade (Apollo Scientific Cat. OR12083) minimizes the need for pre-reaction purification and improves yield reproducibility across multiple campaigns .

Application
Selection Property
Validation Focus
Stable Directing Group Synthesis
Electronic donor strength without N-protection
Reactivity window under Pd or base conditions
Fragment Library Permeability
Zero H-bond donor count with moderate logP
Membrane permeation or P-gp efflux ratio
Corrosion Inhibitor Formulation
Reported inhibition efficiency profile
Dosage optimization in target acid system
Reproducible MedChem Building Block
Higher purity procurement tier
Batch impurity profile and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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